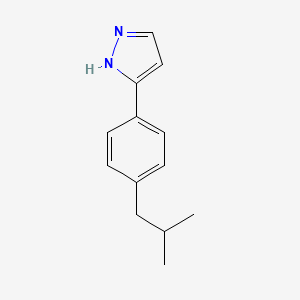

3-(4-Isobutylphenyl)-1H-pyrazole

説明

特性

IUPAC Name |

5-[4-(2-methylpropyl)phenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10(2)9-11-3-5-12(6-4-11)13-7-8-14-15-13/h3-8,10H,9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKGBJVNCWDMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Potential Applications and Future Research Directions of 3 4 Isobutylphenyl 1h Pyrazole

Recapitulation of Key Scientific Findings Regarding 3-(4-Isobutylphenyl)-1H-pyrazole

3-(4-Isobutylphenyl)-1H-pyrazole is a significant heterocyclic compound synthesized primarily through the cyclocondensation of a hydrazine (B178648) with a corresponding β-dicarbonyl compound or an α,β-unsaturated ketone. Its structure, confirmed by spectroscopic methods, combines the aromatic, electron-rich pyrazole (B372694) nucleus with a lipophilic 4-isobutylphenyl group. This compound is primarily valued as a synthetic intermediate, providing a versatile scaffold for the construction of more complex, biologically active molecules, particularly in the search for new therapeutic agents.

Broader Implications for Pyrazole Chemistry and Related Disciplines

The synthesis and study of specific derivatives like 3-(4-Isobutylphenyl)-1H-pyrazole contribute to the broader understanding of pyrazole chemistry. This knowledge is crucial for medicinal chemistry, where the pyrazole ring is a "privileged" structure found in numerous FDA-approved drugs. nih.gov The ongoing development of synthetic methodologies for pyrazoles enhances the ability of researchers to create diverse molecular libraries for high-throughput screening. mdpi.com In materials science, pyrazole derivatives are also being explored for applications in dyes and fluorescent probes. nih.gov The versatility of the pyrazole scaffold ensures its continued relevance across multiple scientific disciplines. mdpi.com

Perspectives on Future Research Trajectories and Collaborative Opportunities

Future research will likely focus on several key areas. There is a continuous drive to develop more efficient, regioselective, and environmentally friendly synthetic methods, such as those employing flow chemistry or novel catalytic systems. consensus.app A major trajectory involves the use of 3-(4-Isobutylphenyl)-1H-pyrazole and its analogues as building blocks for targeted therapies, especially as kinase inhibitors for cancer and inflammatory diseases. nih.gov Collaborative opportunities are abundant between synthetic organic chemists, computational chemists for molecular modeling, and pharmacologists for biological evaluation. nih.gov Such interdisciplinary efforts will be essential to fully exploit the therapeutic potential of this and other pyrazole-based compounds, leading to the discovery of next-generation drugs and functional materials. sphinxsai.com

Table of Compounds Mentioned

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(4-isobutylphenyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via cyclocondensation of hydrazines with β-keto esters or via copper-catalyzed click chemistry (e.g., using triazenylpyrazole precursors) . Optimization involves adjusting reaction time (e.g., 16 hours at 50°C), solvent systems (THF/water), and catalysts (CuSO₄ with sodium ascorbate) to achieve yields >60% . Purification via column chromatography with silica gel is critical for isolating the product .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of 3-(4-isobutylphenyl)-1H-pyrazole?

- Answer :

- X-ray crystallography resolves tautomeric forms (e.g., N–H proton exchange in pyrazole rings) and dihedral angles between substituents (e.g., 10.7–19.8° for fluorophenyl analogs) .

- ¹H/¹³C NMR identifies proton environments (e.g., aromatic vs. aliphatic signals) and coupling patterns .

- IR spectroscopy confirms functional groups (e.g., C=O, N–H stretches) .

Q. What preliminary biological activities have been reported for 3-(4-isobutylphenyl)-1H-pyrazole analogs?

- Answer : Pyrazole derivatives exhibit antimicrobial (e.g., against E. coli and S. aureus via sulfur/fluorine substituents) and antiproliferative activity (IC₅₀ <1 μM in cancer cell lines) . The isobutylphenyl group may enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How do tautomeric forms of 3-(4-isobutylphenyl)-1H-pyrazole influence its physicochemical properties and bioactivity?

- Answer : Tautomerism (e.g., N1–H ↔ N2–H exchange) alters hydrogen-bonding networks, affecting solubility and crystal packing . For example, coexisting tautomers in fluorophenyl analogs form intermolecular N–H⋯N bonds, stabilizing 3D frameworks . Bioactivity differences arise from tautomer-specific interactions with targets (e.g., tubulin binding) .

Q. What structure-activity relationship (SAR) insights exist for the isobutylphenyl substituent compared to other aryl groups?

- Answer :

- Electron-withdrawing groups (e.g., –CF₃) enhance antiproliferative activity by improving tubulin binding .

- Isobutylphenyl increases steric bulk and hydrophobicity, potentially optimizing pharmacokinetics versus smaller substituents (e.g., –F) .

- SAR studies on regioisomers (3- vs. 4-substituted pyrazoles) show positional effects on potency .

Q. What mechanistic insights exist for 3-(4-isobutylphenyl)-1H-pyrazole derivatives in inhibiting tubulin polymerization?

- Answer : Derivatives like 3-(3',4',5'-trimethoxyphenyl)pyrazole bind the colchicine site of tubulin, disrupting microtubule dynamics (IC₅₀ ~0.3 μM) . Molecular docking reveals hydrophobic interactions between the isobutylphenyl group and tubulin’s β-subunit . In vivo studies show tumor growth inhibition at 5 mg/kg in murine models .

Q. How can synthetic routes be optimized for scale-up or enantioselective synthesis?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。